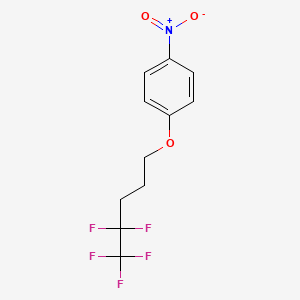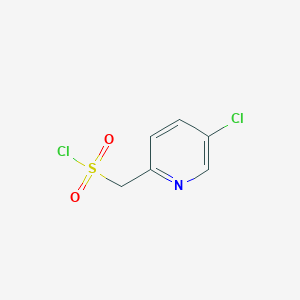![molecular formula C11H8N2O3S B11720651 (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine is a compound that features a nitrophenyl group and a thiophene ring linked through a methylene bridge to a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine typically involves the condensation of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with aromatic residues in proteins. The hydroxylamine moiety can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used in various chemical syntheses.
Thiophene-2-carbaldehyde: A thiophene derivative used as a building block in organic synthesis.
Hydroxylamine: A versatile reagent used in the synthesis of oximes and hydroxamic acids.
Uniqueness
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine is unique due to its combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
特性
分子式 |
C11H8N2O3S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC名 |
(NZ)-N-[(4-nitrophenyl)-thiophen-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O3S/c14-12-11(10-2-1-7-17-10)8-3-5-9(6-4-8)13(15)16/h1-7,14H/b12-11- |
InChIキー |
QLVNSRHSACIMSV-QXMHVHEDSA-N |
異性体SMILES |
C1=CSC(=C1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


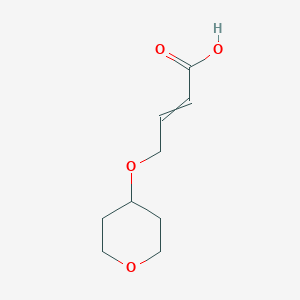
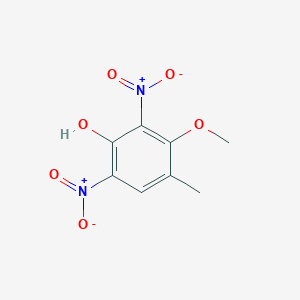
![1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione](/img/structure/B11720591.png)
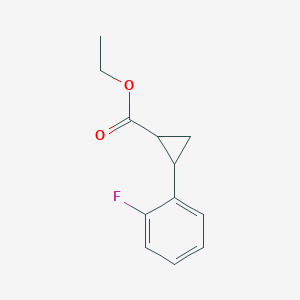
![N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine](/img/structure/B11720596.png)
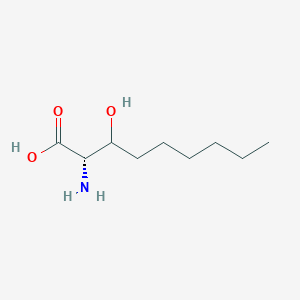
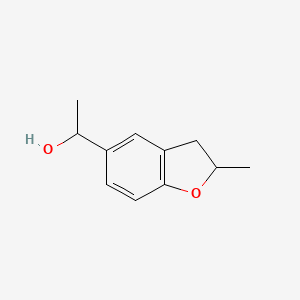
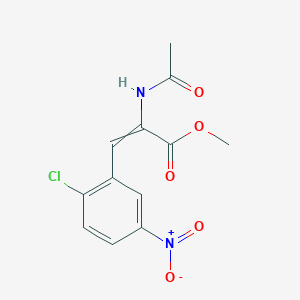
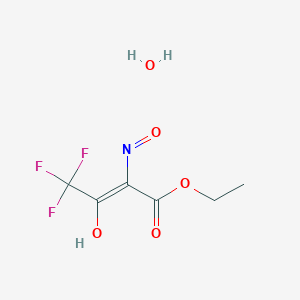
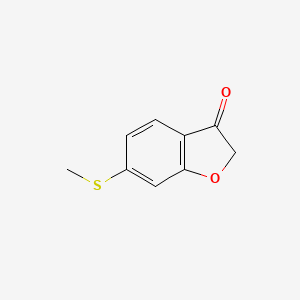
![6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one](/img/structure/B11720632.png)

